molecular formula C9H18O8 B15199080 (2R)-2,3-Dihydropropyl beta-D-glucopyranoside

(2R)-2,3-Dihydropropyl beta-D-glucopyranoside

Cat. No.: B15199080
M. Wt: 254.23 g/mol
InChI Key: NHJUPBDCSOGIKX-VMQOHUEUSA-N
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Description

(2R)-2,3-Dihydropropyl beta-D-glucopyranoside is a glycoside compound derived from glucose Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,3-Dihydropropyl beta-D-glucopyranoside typically involves the glycosylation of glucose with a suitable alcohol under acidic or enzymatic conditions. One common method is the use of β-glucosidase enzymes to catalyze the reaction in organic solvents or ionic liquids . The reaction conditions often include moderate temperatures (around 30°C) and specific concentrations of glucose and alcohol.

Industrial Production Methods: Industrial production of glycosides like this compound may involve large-scale enzymatic processes due to their regio- and stereo-selectivity. These processes are designed to be efficient and cost-effective, utilizing bioreactors to maintain optimal reaction conditions and maximize yield .

Chemical Reactions Analysis

Types of Reactions: (2R)-2,3-Dihydropropyl beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the glucose moiety can be oxidized to form corresponding carbonyl compounds.

    Reduction: The glycosidic bond can be reduced under specific conditions to yield the corresponding alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gluconic acid derivatives, while reduction can produce glucitol derivatives.

Scientific Research Applications

(2R)-2,3-Dihydropropyl beta-D-glucopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2,3-Dihydropropyl beta-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosidase enzymes, which cleave the glycosidic bond to release glucose and the corresponding alcohol. This process is crucial in various metabolic pathways and can influence cellular functions .

Comparison with Similar Compounds

Uniqueness: (2R)-2,3-Dihydropropyl beta-D-glucopyranoside is unique due to its specific dihydropropyl group, which can influence its solubility, reactivity, and interaction with biological molecules. This uniqueness makes it a valuable compound for studying glycosidic bond chemistry and its applications in various fields.

Properties

Molecular Formula

C9H18O8

Molecular Weight

254.23 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5-,6-,7+,8-,9-/m1/s1

InChI Key

NHJUPBDCSOGIKX-VMQOHUEUSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H](CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O

Origin of Product

United States

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